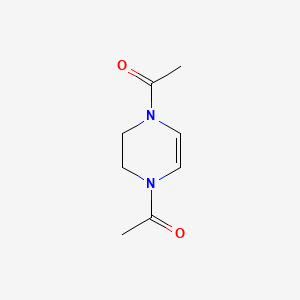
1,1'-(2,3-Dihydropyrazine-1,4-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone is a heterocyclic compound characterized by the presence of a pyrazine ring. This compound is notable for its unique structure, which includes two ethanone groups attached to a dihydropyrazine ring. It is a non-aromatic compound, distinct from other similar heterocycles due to its non-conjugated dialkene nature .
Méthodes De Préparation
The synthesis of 1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone typically involves the reaction of pyrazine with propionic anhydride in the presence of zinc powder. The reaction mixture is refluxed until complete conversion of pyrazine is observed, as monitored by thin-layer chromatography (TLC). The zinc powder is then removed by filtration, and the product is recrystallized from propionic anhydride and further purified by crystallization from methanol, yielding a white solid .
Analyse Des Réactions Chimiques
1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts easily with nucleophiles, leading to substitution reactions.
Oxidation and Reduction: It shows a preference for ring contraction and photooxidation processes in solution, although no photoadducts are detected.
Cycloaddition: In the solid state, cycloaddition reactions can occur, producing syndimers and cage-dimers.
Common reagents used in these reactions include propionic anhydride and zinc powder for the initial synthesis, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure makes it a subject of study for understanding the behavior of non-aromatic heterocycles.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone involves its reactivity with nucleophiles and its tendency to undergo ring contraction and photooxidation. The molecular targets and pathways involved are primarily related to its non-aromatic, non-conjugated dialkene structure, which influences its chemical behavior .
Comparaison Avec Des Composés Similaires
1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone is unique compared to other similar compounds such as 1,4-dihydropyridines and 4H-pyrans. While these compounds share structural similarities, 1,1’-(2,3-Dihydropyrazine-1,4-diyl)diethanone is distinct due to its non-aromatic nature and preference for specific chemical reactions . Similar compounds include:
- 1,4-Dihydropyridines
- 4H-Pyrans
- 1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone
Activité Biologique
1,1'-(2,3-Dihydropyrazine-1,4-diyl)diethanone, also known by its CAS number 229024-99-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O2. Its structure features a dihydropyrazine core which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 196.22 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Antimicrobial Properties
Research has indicated that dihydropyrazine derivatives exhibit notable antimicrobial activity. A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of dihydropyrazine derivatives. For instance:
- Study 1 : A derivative of the compound exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating effective growth inhibition.
- Study 2 : Another research focused on the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Neuroprotective Effects
The neuroprotective properties of dihydropyrazines have been explored in models of neurodegenerative diseases. Evidence suggests that these compounds can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
The biological activities associated with this compound are attributed to various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : It is believed to affect signaling pathways related to cell survival and apoptosis.
- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative damage in cells.
Case Study 1: Antimicrobial Efficacy
A clinical evaluation assessed the antimicrobial efficacy of a related dihydropyrazine compound against multi-drug resistant bacteria. Results indicated that the compound was effective in vitro and warranted further investigation for potential therapeutic applications.
Case Study 2: Cancer Cell Line Testing
A laboratory study investigated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations.
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1-(4-acetyl-2,3-dihydropyrazin-1-yl)ethanone |
InChI |
InChI=1S/C8H12N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3,5H,4,6H2,1-2H3 |
Clé InChI |
JWBPVJVYLLVYPC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















